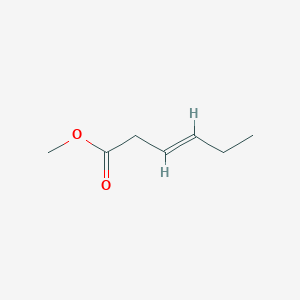

3-Hexenoic acid, methyl ester

Description

Research Significance in Chemical and Biological Systems

Methyl 3-hexenoate holds significance in both chemical and biological research. In chemistry, it serves as a versatile intermediate in organic synthesis. ontosight.ai Its carbon-carbon double bond and ester functional group allow for a variety of chemical transformations, making it a valuable building block for more complex molecules that may have applications in the pharmaceutical and agrochemical industries. ontosight.ai

From a biological perspective, research has explored the role of methyl 3-hexenoate as a volatile organic compound in plants and its potential as a semiochemical for insects. ontosight.ai It has been identified as a volatile component in fruits such as pineapple and cayenne. chemicalbook.com Studies have investigated its potential use as an attractant or repellent for certain insect species, which could lead to applications in agriculture and pest management. ontosight.ai Furthermore, some research has touched upon its potential antimicrobial properties. ontosight.ai

Stereochemical Considerations and Isomeric Forms of Methyl 3-Hexenoate

The presence of a double bond at the third carbon position in its structure means that methyl 3-hexenoate can exist as two geometric isomers: the cis (Z) and trans (E) forms. nist.gov These stereoisomers have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of the groups attached to the double bond.

The (Z)-isomer is often referred to as methyl cis-3-hexenoate, while the (E)-isomer is known as methyl trans-3-hexenoate. nih.govthegoodscentscompany.com The specific configuration of the double bond is crucial as it significantly influences the compound's physical, chemical, and biological properties, including its characteristic aroma. ontosight.ai For instance, the aroma of the (Z)-isomer is described as sweet, green, and fruity with nuances of pineapple, pear, and apple, whereas the (E)-isomer is noted for its green, honey, and fruity notes with a hyacinth character. chemicalbook.comflavscents.com

Positioning within the Broader Field of Unsaturated Fatty Acid Methyl Esters Research

Methyl 3-hexenoate is classified as a short-chain unsaturated fatty acid methyl ester (FAME). foodb.ca Research into unsaturated FAMEs is a broad and active area, driven by their diverse biological roles and industrial applications. repec.orgrsc.orgacs.org These compounds are key components of lipids and are involved in various metabolic processes. foodb.ca

In the context of this broader field, studies on unsaturated FAMEs often focus on aspects such as their oxidation stability, which is a critical factor for applications like biodiesel. repec.org Research also delves into methods for their separation and concentration from natural sources, as well as their chemical modification to produce value-added products. rsc.org The study of methyl 3-hexenoate contributes to the fundamental understanding of how the structure of unsaturated FAMEs, including chain length and the position and geometry of double bonds, influences their chemical reactivity and biological activity.

Chemical and Physical Properties of Methyl 3-Hexenoate Isomers

| Property | (E)-methyl 3-hexenoate | (Z)-methyl 3-hexenoate | Reference |

| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ | nih.govchemsynthesis.com |

| Molecular Weight | 128.17 g/mol | 128.17 g/mol | nih.govchemsynthesis.com |

| Boiling Point | 169 °C | 168-169 °C | nih.govchemsynthesis.com |

| Density | 0.913 g/mL | Not specified | chemsynthesis.com |

| Refractive Index | 1.426 | Not specified | chemsynthesis.com |

| CAS Number | 13894-61-6 | 13894-62-7 | nih.govthegoodscentscompany.com |

Natural Occurrence and Aroma Characteristics

| Compound | Natural Source(s) | Aroma Description | Reference |

| Methyl 3-hexenoate (isomer unspecified) | Cayenne, Pineapple | Sweet, sharp, green, juicy, fresh, fruity with tropical and vegetative nuances. | chemicalbook.com |

| (E)-methyl 3-hexenoate | Guava, Pineapple, Virginia Tobacco | Green, honey, fruity, hyacinth, papaya, guava, pineapple, tropical. | thegoodscentscompany.comflavscents.com |

| (Z)-methyl 3-hexenoate | Pineapple, Bayberry | Sweet, green, banana-like, slightly acidic with fruity nuances of pineapple, pear, apple, and passion fruit. | chemicalbook.comoup.comsemanticscholar.org |

Properties

IUPAC Name |

methyl (E)-hex-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h4-5H,3,6H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAIHUDTEINXFG-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884723 | |

| Record name | 3-Hexenoic acid, methyl ester, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | Methyl 3-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/657/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.912-0.922 (20°) | |

| Record name | Methyl 3-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/657/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13894-61-6, 2396-78-3 | |

| Record name | Methyl (E)-3-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13894-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hexenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hexenoate, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013894616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenoic acid, methyl ester, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexenoic acid, methyl ester, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (E)-hex-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl hex-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HEXENOATE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IP0T834PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereoselective Preparation of Methyl 3 Hexenoate

Established Laboratory Synthetic Pathways

The creation of methyl 3-hexenoate in a laboratory setting primarily relies on well-established organic reactions. These methods range from direct esterification to more complex, multi-step sequences that allow for stereochemical control.

Esterification Approaches for Methyl 3-Hexenoate Derivatives

The most direct method for synthesizing methyl 3-hexenoate is the acid-catalyzed esterification of 3-hexenoic acid with methanol (B129727). lookchem.com This reaction typically employs a strong acid catalyst to facilitate the condensation of the carboxylic acid and the alcohol. For instance, (E)-4-methyl-3-hexenoic acid can be converted to its methyl ester, methyl (E)-4-methyl-3-hexenoate, using a boron trifluoride (BF₃) catalyst. researchgate.net Similarly, the synthesis of methyl (E)-3-hexenoate from trans-3-hexenoic acid can be achieved with sulfuric acid, resulting in high yields. chemicalbook.com

In the synthesis of more complex derivatives, such as beta-aryl keto methylhexanoates, a similar esterification step is crucial. In these pathways, precursor beta-aryl keto hexanoic acids are efficiently converted into their corresponding methyl esters, which then undergo further reactions to yield the final products. eurjchem.comresearchgate.net

Stereoselective Synthesis of Methyl (E)-3-Hexenoate and Related Isomers

Controlling the geometry of the double bond is critical for obtaining specific isomers of methyl 3-hexenoate. The synthesis of methyl (E)-3-hexenoate, also known as methyl trans-3-hexenoate, can be accomplished with a high degree of stereoselectivity. One common approach involves the esterification of trans-3-hexenoic acid with methanol in the presence of sulfuric acid, which has been reported to achieve a yield of 89%. chemicalbook.com

Another documented method for preparing methyl 3-hexenoate involves the selective hydrogenation of methyl sorbate. lookchem.com The stereochemical outcome of such reactions is highly dependent on the choice of catalyst and reaction conditions. Furthermore, stereoselective synthesis of related structures, such as the (E)-isomer of certain hexenoates, can be achieved through proton (H+)-assisted isomerization, which converts a (Z)-isomer into the more thermodynamically stable (E)-form. clockss.org

Utility of 3-Hexenoic Acid as a Precursor in Ester Synthesis

3-Hexenoic acid is the primary and most direct precursor for the synthesis of methyl 3-hexenoate. lookchem.com The straightforward esterification reaction between the carboxylic acid and methanol is a fundamental method for its preparation. ontosight.ailookchem.com The specific isomer of 3-hexenoic acid used, whether (E) or (Z), is often crucial as it can dictate the stereochemistry of the resulting methyl ester product, particularly when using reaction pathways that preserve the double bond's configuration. For example, trans-3-hexenoic acid is a common starting material for producing methyl (E)-3-hexenoate. chemicalbook.comambeed.com

Advanced Synthetic Techniques for Analogues (e.g., Thioesters)

Advanced synthetic methods allow for the preparation of analogues of methyl 3-hexenoate, such as thioesters, where a sulfur atom replaces the ester oxygen. These compounds are valuable in synthetic chemistry and are often prepared from carboxylic acid derivatives. nih.gov

A direct thioesterification method has been used to synthesize S-methyl (E)-4-methyl-3-hexenethioate from (E)-4-methyl-3-hexenoic acid using methyl chlorothiolformate. researchgate.net More generally, thioesters can be synthesized from their corresponding methyl esters using reagents like isopropylmagnesium chloride (iPrMgCl) and a thiol, such as 1-dodecanethiol. nih.gov This Grignard-based method facilitates the conversion of a wide variety of esters into thioesters under mild conditions with high functional group tolerance. nih.gov Other modern techniques include electrochemical three-component reactions involving elemental sulfur, α-keto acids, and diazoalkanes to produce thioesters in a highly atom-economical manner. rsc.org

Role of Methyl 3-Hexenoate as an Intermediate in Organic Synthesis

Methyl 3-hexenoate and its derivatives serve as versatile intermediates in the synthesis of more complex organic compounds. ontosight.ai They are utilized as building blocks in the pharmaceutical and agrochemical industries. ontosight.ailookchem.com

In the fragrance industry, methyl (3Z)-3-hexenoate is used as a starting material to prepare other esters, such as cyclopropylmethyl (3Z)-3-hexenoate, which possess unique scent properties. google.com Furthermore, esters with the hexenoate backbone are components of aggregation pheromones for certain insects, making their synthesis a key step in developing pest management solutions. researchgate.netresearchgate.net For instance, (E)-2-hexenyl (Z)-3-hexenoate is a known pheromone component of the bean bug, Riptortus pedestris. researchgate.net

Related structures, like methyl (3R)-(–)-3-hydroxyhex-5-enoate, have been used as chiral synthons in the synthesis of complex natural products, including mevinic acid analogues and goniothalamin, highlighting the importance of these esters as intermediates in constructing bioactive molecules. rsc.org

Data Tables

Table 1: Synthetic Methods for Methyl (E)-3-Hexenoate

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| trans-3-Hexenoic acid | Methanol, Sulfuric acid | methyl (E)-hex-3-enoate | 89% | chemicalbook.com |

| 3-Hexynoic acid methyl ester | Not specified | methyl (E)-hex-3-enoate | - | chemicalbook.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 3-Hexenoic acid |

| 3-Hexynoic acid methyl ester |

| (E)-2-hexenyl (Z)-3-hexenoate |

| (E)-4-methyl-3-hexenoic acid |

| Goniothalamin |

| Isopropylmagnesium chloride |

| Methanol |

| Methyl (3R)-(–)-3-hydroxyhex-5-enoate |

| Methyl (3Z)-3-hexenoate |

| Methyl (E)-3-hexenoate |

| Methyl (E)-4-methyl-3-hexenoate |

| Methyl 3-hexenoate |

| Methyl chlorothiolformate |

| Methyl sorbate |

| S-methyl (E)-4-methyl-3-hexenethioate |

| Sulfuric acid |

Reaction Kinetics and Combustion Chemistry of Methyl 3 Hexenoate

Fundamental Reaction Mechanisms with Radical Species

The reactions of methyl 3-hexenoate with radical species, such as hydrogen (H) and hydroxyl (OH) radicals, are fundamental to its combustion process. These reactions can be broadly categorized into hydrogen abstraction and addition reactions.

Hydrogen abstraction from methyl 3-hexenoate by H and OH radicals is a key initial step in its oxidation. Theoretical studies have shown that allylic hydrogen abstraction pathways are the most energetically favorable among the different abstraction reactions. acs.org The presence of a C=C double bond in the molecule significantly influences the reactivity and the specific pathways of these abstraction reactions. researchgate.net

For the reaction with H radicals, the process is typically considered a single-step event, and the rate coefficients show a positive dependence on temperature. acs.org In the case of reactions with OH radicals, the formation of a pre-reaction complex is an important consideration, and a pre-equilibrium model is often used to determine the rate coefficients. nih.govacs.org

Interactive Data Table: Rate Coefficients for H-Abstraction from Methyl 3-Hexenoate

| Radical | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| H | 500 | 2.89 x 10¹⁰ | acs.org |

| H | 500-2000 | Varies with temperature | acs.org |

| OH | 500-2000 | Varies with temperature | nih.gov |

In addition to abstraction, H and OH radicals can add across the C=C double bond of methyl 3-hexenoate. acs.org These addition reactions are particularly dominant at lower temperatures compared to abstraction reactions. nih.govacs.org H-addition reactions are found to be more energetically favored than abstraction reactions, leading to the formation of C₇H₁₃O₂ radicals. acs.org

A notable characteristic of the OH-addition reactions is their negative temperature coefficient behavior, meaning the reaction rate decreases as the temperature increases. nih.govacs.org The branching ratios between addition and abstraction pathways are highly dependent on temperature, with addition being more significant at lower temperatures. nih.govacs.org

Theoretical studies have been conducted to unravel the mechanism of epoxidation, considering both H-bonded and non-H-bonded conformers of the reactants. nih.govacs.org The initial step involves the addition of the HO₂ radical to the double bond, which can proceed through a van der Waals complex. acs.org The rate constants derived from these theoretical studies have shown good agreement with experimental data for similar alkene epoxidation reactions. nih.govosti.gov The inclusion of these epoxidation steps in detailed kinetic models has led to improved agreement with engine experiment results. nih.gov

Computational Chemistry and Theoretical Kinetic Studies

Computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms of methyl 3-hexenoate. Theoretical kinetic studies provide detailed insights into potential energy surfaces, reaction barriers, and rate constants that are often difficult to obtain experimentally.

Quantum chemical calculations are extensively used to determine the geometries of reactants, transition states, and products, as well as the potential energy profiles for various reaction channels. nih.govresearchgate.net Methods like density functional theory (DFT), specifically the M06-2X functional, have been validated against higher-level benchmarks like DLPNO-CCSD(T) for their accuracy in studying these systems. nih.govacs.org These calculations are fundamental for understanding the energetic favorability of different reaction pathways, such as the lower energy barriers for allylic H-abstraction. acs.org

For instance, the potential energy surface for the epoxidation of methyl trans-3-hexenoate by HO₂ has been mapped out using high-level electronic structure calculations, providing crucial data for kinetic modeling. osti.gov

For flexible molecules like methyl 3-hexenoate, accounting for multiple conformations and the anharmonicity of torsional motions is crucial for accurate kinetic calculations. nih.govacs.org The multistructural torsional (MS-T) anharmonicity method is employed to address this, with calculated MS-T factors ranging significantly, indicating the importance of considering multiple structures. nih.govacs.org

Variational effects, which account for the recrossing of the transition state, are also important. nih.govacs.org These are estimated using canonical variational transition-state theory (CVT). acs.org The recrossing transmission coefficients for the reactions of methyl 3-hexenoate with H and OH radicals have been calculated to be between 0.65 and 1.0. nih.govacs.org Furthermore, tunneling effects, calculated using methods like small-curvature tunneling (SCT), are significant, with tunneling coefficients ranging from 1.0 to 4.0 for these reactions. nih.govacs.org

Interactive Data Table: Kinetic Calculation Parameters for Methyl 3-Hexenoate Reactions

| Parameter | Value Range | Reference |

| MS-T Factor | 0.29 - 11.41 | nih.govacs.org |

| Recrossing Transmission Coefficient (Variational Effect) | 0.65 - 1.0 | nih.govacs.org |

| SCT Tunneling Coefficient | 1.0 - 4.0 | nih.govacs.org |

Tunneling Effects in Reaction Rate Coefficients (e.g., ZCT, SCT)

In the theoretical investigation of the reaction kinetics of methyl 3-hexenoate (mhx3d), particularly its reactions with H and OH radicals, quantum mechanical tunneling plays a significant role, especially at lower temperatures. nih.govswjtu.edu.cn Tunneling effects are evaluated in rate coefficient calculations to achieve greater accuracy. nih.gov

Methods used to account for these effects include one-dimensional Winger tunneling and, more sophisticatedly, multidimensional methods like zero-curvature tunneling (ZCT) and small-curvature tunneling (SCT). nih.govacs.orgfigshare.com For the reactions of methyl 3-hexenoate, the inclusion of these tunneling effects is critical for accurately predicting reaction rates. nih.gov

Research has shown that for the abstraction and addition reactions of methyl 3-hexenoate with H/OH radicals, the tunneling transmission coefficient, as calculated by the SCT method, falls within the range of 1.0 to 4.0. nih.govacs.orgfigshare.com This indicates that tunneling can increase the reaction rate by a factor of up to four compared to classical transition state theory. The multistructural torsional (MS-T) anharmonicity, which is also considered in these calculations, has been found to have a factor ranging from 0.29 to 11.41. nih.govacs.orgfigshare.com

| Parameter | Calculated Range | Source(s) |

| SCT Tunneling Transmission Coefficient | 1.0 - 4.0 | nih.govacs.orgfigshare.com |

| MS-T Anharmonicity Factor | 0.29 - 11.41 | nih.govacs.orgfigshare.com |

| Recrossing Transmission Coefficient | 0.65 - 1.0 | nih.govacs.orgfigshare.com |

Pre-equilibrium Models for Complex Reaction Systems

For certain complex reactions involving methyl 3-hexenoate, particularly its addition reaction with the hydroxyl (OH) radical, a pre-equilibrium model is employed to determine the rate coefficients. nih.govacs.orgfigshare.com This approach is necessary because the reaction proceeds through the formation of reactant complexes, unlike the reaction with a hydrogen (H) atom where the van der Waals interaction is weak and the existence of a reactant complex is neglected. nih.govacs.orgfigshare.com

The pre-equilibrium model assumes that the reactants and the intermediate complex reach a state of equilibrium before proceeding to form the products. This consideration is crucial for accurately modeling the reaction dynamics. nih.gov The application of this model has revealed that the OH-addition reactions exhibit negative temperature coefficient behavior, meaning the reaction rate decreases as the temperature increases in a certain range. nih.govacs.orgfigshare.com Furthermore, branching ratio analysis indicates that H/OH-addition reactions are the dominant pathways at lower temperatures. nih.govacs.org

Experimental Investigations of Methyl 3-Hexenoate Oxidation

A comprehensive understanding of methyl 3-hexenoate combustion is built upon rigorous experimental studies that provide crucial data for the validation and refinement of chemical kinetic models. researchgate.netresearchgate.net These investigations cover a range of experimental conditions and employ various advanced diagnostic techniques.

Chemical Speciation Measurements in Jet-Stirred Reactors

Jet-stirred reactors (JSRs) are widely used to study the oxidation of fuels under well-controlled conditions. For methyl 3-hexenoate, speciation measurements during its oxidation have been performed in a JSR at atmospheric pressure (1 atm). researchgate.netlu.se These experiments allow for the quantification of reactants, stable intermediates, and final products over a range of temperatures, providing detailed insights into the reaction pathways. researchgate.net The data obtained from JSR experiments are fundamental for developing and validating detailed chemical kinetic mechanisms for methyl 3-hexenoate combustion. researchgate.netosti.gov

Analysis of Premixed Flames via Molecular-Beam Mass Spectrometry

The chemical structure of flames provides critical information about the combustion process. For methyl 3-hexenoate, chemical speciation in a stoichiometric premixed flame at atmospheric pressure (1 atm) has been analyzed using molecular-beam mass spectrometry (MBMS). researchgate.netlu.selu.se This powerful technique allows for the sampling of reactive species directly from the flame front, providing mole fraction profiles of various intermediates. dntb.gov.uaresearchgate.net These detailed flame structure measurements serve as stringent targets for the validation of combustion models, helping to identify and resolve disagreements between experimental results and simulations. researchgate.net

Ignition Delay Time Determinations

Ignition delay time is a critical global parameter for characterizing a fuel's combustion behavior, particularly its autoignition properties. For methyl 3-hexenoate, ignition delay times have been measured in shock tubes at high pressures of 20 and 40 bar. researchgate.netlu.se These experiments have been conducted for various equivalence ratios. acs.org Studies have also investigated the autoignition characteristics of methyl 3-hexenoate when blended with other fuels like ammonia (B1221849), finding that a small addition of the ester significantly reduces the ignition delay time of ammonia. researchgate.net In motored engine studies, the unsaturated nature of methyl 3-hexenoate was found to result in lower reactivity and less pronounced cool-flame behavior compared to its saturated counterpart, methyl hexanoate (B1226103). psu.edu

| Experimental Setup | Pressure | Equivalence Ratios (Φ) | Key Findings | Source(s) |

| Shock Tube | 20 and 40 bar | 0.5, 1.0, 2.0 | Provides fundamental autoignition data. | researchgate.netlu.seacs.org |

| Shock Tube (with Ammonia) | 2.9 - 6.2 atm | 0.5 - 2.0 | Small addition of methyl 3-hexenoate significantly promotes ammonia ignition. | researchgate.net |

| Motored Engine | - | 0.25 and 0.50 | Lower reactivity and less pronounced cool-flame behavior compared to saturated esters. | psu.edu |

Laminar Burning Velocity Characterization

Laminar burning velocity is another fundamental property of a combustible mixture that influences flame propagation and stability. unibs.itcerfacs.fr For methyl 3-hexenoate, laminar burning velocities have been measured at atmospheric pressure (1 atm) using the heat-flux burner method. researchgate.net These measurements are typically conducted over a range of equivalence ratios to fully characterize the fuel's burning behavior. researchgate.netlu.se The experimental data on laminar burning velocity are essential for validating and refining kinetic models, ensuring they can accurately predict flame propagation phenomena. tandfonline.com

Kinetic Modeling and Mechanism Development for Combustion Systems

The study of methyl 3-hexenoate combustion involves intricate kinetic modeling to simulate and predict its behavior under engine-relevant conditions. This modeling is essential for designing more efficient and cleaner combustion technologies.

The development of a comprehensive chemical kinetic mechanism is fundamental to accurately predicting the combustion characteristics of methyl 3-hexenoate. Researchers have proposed and continually updated detailed mechanisms based on previous studies and new experimental data. researchgate.netlu.se These mechanisms are validated against a wide array of experimental results to ensure their accuracy and predictive capability.

Validation experiments are conducted across various setups, including:

Jet-Stirred Reactors (JSR): To measure species concentration profiles during oxidation at atmospheric and high pressures (up to 10 atm). researchgate.netumich.edu

Stoichiometric Premixed Flames: For chemical speciation measurements using techniques like molecular-beam mass spectrometry at atmospheric pressure. researchgate.net

Shock Tubes: To obtain ignition delay times at high pressures (e.g., 20 and 40 bar). researchgate.net

Heat-Flux Burners: To measure laminar burning velocities at atmospheric pressure across a range of equivalence ratios. researchgate.net

Rapid Compression Machines (RCM): To study autoignition behavior under conditions relevant to practical combustors. sjtu.edu.cn

One approach to mechanism development involves extending existing kinetic models for smaller alkyl esters to encompass the combustion of methyl 3-hexenoate. researchgate.net For instance, a mechanism for methyl dec-5-enoate has been adapted for methyl trans-3-hexenoate, focusing on the reactions influenced by the C=C double bond. umich.edu Another study extended a mechanism for methyl butanoate to include methyl 3-hexenoate, validating it against new experimental data. researchgate.net These models are often refined using quantum chemistry calculations to ensure the accuracy of reaction rates. researchgate.net The goal is to achieve satisfactory agreement between the computed values from the model and the experimentally measured data for species profiles, ignition delay times, and laminar flame speeds. researchgate.netrepec.org

Sensitivity analysis pinpoints which reactions have the most significant influence on a particular combustion target, such as ignition delay or the concentration of a specific species. For example, in the autoignition of methyl trans-3-hexenoate, sensitivity analysis can identify the critical reactions controlling the ignition process. sjtu.edu.cn

Reaction pathway analysis traces the consumption of the fuel and the formation and consumption of intermediate species. Studies have shown that the decomposition of methyl 3-hexenoate is significantly influenced by the presence of the C=C double bond. psu.edu At lower temperatures, H/OH-addition reactions to the double bond are dominant. acs.orgnih.gov However, as the temperature increases (above 1250 K), H-abstraction reactions become the more dominant consumption pathway. rsc.org The presence of the double bond inhibits low-temperature oxidation chemistry by suppressing the isomerization of peroxy radicals, which is a key step in the cool-flame behavior observed in saturated esters like methyl hexanoate. psu.edu

Key decomposition pathways include:

H-atom abstraction: Radicals like H and OH abstract hydrogen atoms from the methyl 3-hexenoate molecule. acs.orgnih.gov

Radical addition: H and OH radicals add to the C=C double bond, a pathway that is particularly important at lower temperatures. acs.orgnih.gov

Unimolecular decomposition: The fuel molecule breaks down into smaller fragments. nih.gov

These analyses are crucial for refining the kinetic models and understanding discrepancies between experimental results and simulations. researchgate.netresearchgate.net

Methyl 3-Hexenoate as a Surrogate for Biodiesel Combustion Research

Biodiesel is a complex mixture of various fatty acid methyl esters (FAMEs). To simplify the study of its combustion, surrogate fuels are used. Methyl 3-hexenoate, with its medium-length, unsaturated aliphatic chain, is considered a valuable surrogate for biodiesel components. researchgate.netacs.orgnih.govfigshare.com Its structure captures essential features of the larger, unsaturated esters found in real biodiesel fuels, allowing for detailed investigation of fundamental combustion phenomena. researchgate.netnih.gov It has been included in multi-component biodiesel surrogate models aimed at representing fuels from various feedstocks. repec.orgsci-hub.se

The autoignition characteristics of methyl 3-hexenoate are a key area of research, particularly in blends with other fuels. These studies provide insight into how biodiesel components affect the ignition properties of conventional fuels. Experiments have been conducted in motored engines and rapid compression machines to study the autoignition of blends containing methyl 3-hexenoate (often referred to as m3h or MHX3D) and n-heptane. psu.edu

One study compared the autoignition of n-heptane blended with either methyl hexanoate (a saturated ester) or methyl 3-hexenoate. It was observed that the saturated ester exhibited distinct cool-flame behavior, whereas the unsaturated methyl 3-hexenoate did not. psu.edu This difference is attributed to the C=C double bond in methyl 3-hexenoate, which hinders the low-temperature oxidation pathways. psu.edu This finding is significant as it highlights how the degree of unsaturation in biodiesel components can impact engine performance, particularly in advanced combustion modes like Homogeneous Charge Compression Ignition (HCCI).

| Fuel Blend Component | Engine Type | Equivalence Ratios (Φ) | Intake Temperature | Key Finding |

| Methyl 3-hexenoate | Motored Engine | 0.25 and 0.50 | 155ºC | Suppresses cool-flame behavior compared to its saturated counterpart due to the C=C double bond. psu.edu |

| Methyl trans-3-hexenoate | Rapid Compression Machine | 0.5, 1.0, and 1.5 | Varied | Exhibits single-stage ignition and no obvious negative temperature coefficient (NTC) phenomenon. sjtu.edu.cn |

Ammonia (NH₃) is a promising carbon-free fuel, but its poor combustion properties, such as high ignition temperature, pose challenges for its use in engines. A potential solution is to blend ammonia with a more reactive fuel, like biodiesel. Methyl 3-hexenoate is used as a biodiesel surrogate to study the combustion of such ammonia/biodiesel blends. researchgate.netresearchgate.net

Natural Occurrence and Biosynthetic Pathways of Methyl 3 Hexenoate

Identification in Plant Volatiles

The ester has been identified in the volatile emissions of a diverse range of plant species.

Presence in Citrus Species (e.g., Citrus junos, Citrus sphaerocarpa)

Research into the complex aroma profiles of Japanese citrus fruits has identified related compounds in both yuzu (Citrus junos) and kabosu (Citrus sphaerocarpa). Specifically, studies have detected the presence of (E)-4-methyl-3-hexenoic acid, a structurally similar unsaturated aliphatic acid, in the volatile oil of these fruits. researchgate.netresearchgate.net While the acid itself was identified, its corresponding methyl ester, methyl (E)-4-methyl-3-hexenoate, was subsequently synthesized for comparative purposes in a study on hop volatiles, highlighting the relevance of this chemical structure to the fruit's aroma. researchgate.net A comprehensive review of volatile compounds in citrus peels also lists a study that identified (E)-4-methyl-3-hexenoic acid in yuzu. nih.gov

Detection in Hop (Humulus lupulus L.) Volatile Oil

The volatile oil of hops, a key ingredient in brewing, is known for its complex array of chemical constituents. Analysis of the volatile compounds in Hallertau Perle hop pellets revealed the presence of methyl (E)-4-methyl-3-hexenoate. This compound was identified as one of the odorants contributing a "sweaty/malodor in laundry/fruity" aroma to the hop's scent profile. It is important to note that the identified compound was a methyl-branched version of hexenoic acid methyl ester.

Occurrence in Tobacco (Nicotiana tabacum)

Methyl 3-hexenoate has been documented as a constituent of tobacco. Chemical databases confirm that "3-Hexenoic acid, methyl ester" is a compound found in Nicotiana tabacum. This indicates its role as one of the many volatile compounds that make up the characteristic scent of tobacco leaves.

Distribution in Various Fruits (e.g., Guava, Pineapple, Melon)

Methyl 3-hexenoate is a contributor to the fruity aromas of several well-known fruits.

Guava: The (Z)-isomer, methyl (Z)-3-hexenoate, has been identified in guava fruit, with concentrations reported up to 0.25 mg/kg. The (E)-isomer, methyl (E)-3-hexenoate, is also associated with the flavor profile of guava, described as having "green fruity tropical guava" taste characteristics. thegoodscentscompany.com

Pineapple: This compound is also found in pineapple. thegoodscentscompany.com Both the (Z) and (E) isomers are linked to pineapple's flavor. Methyl (E)-3-hexenoate is described as having a "sharp, green, unripe fruity pineapple and apple like" taste. thegoodscentscompany.com While direct identification of methyl 3-hexenoate is noted, some studies focus on the closely related ethyl (E)-3-hexenoate as a characteristic aroma compound in pineapple pulp.

Melon: While many esters contribute to the complex aroma of melons (Cucumis melo L.), such as various acetate (B1210297) esters, direct identification of methyl 3-hexenoate is not prominently featured in available research. nih.govresearchgate.net However, related compounds like cis-3-hexenyl cis-3-hexenoate are noted for imparting melon notes. bedoukian.com

Accumulation in Tea (Camellia sinensis) Leaves

The leaves of the tea plant, Camellia sinensis, are known to produce a wide array of volatile compounds that define the aroma of different tea varieties. While direct evidence for the accumulation of methyl 3-hexenoate is limited, research has identified closely related isomers. A 2025 study on Yunnan White Tea identified methyl (E)-2-hexenoate as one of the key odor-active compounds. nih.gov Other research on tea volatiles frequently identifies precursor compounds like (Z)-3-hexenal and various hexenyl esters, which are integral to the "green" aroma of tea and are biosynthetically related to the hexenoate structure. mdpi.com

Natural Presence in Foodstuffs and Fermented Products

Beyond its presence in fresh botanicals, methyl 3-hexenoate is also found in various processed and fermented foods. It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA). thegoodscentscompany.com

In a study on the spontaneous fermentation of Jerusalem artichoke (Helianthus tuberosus L.) juice, (E)-Methyl 3-Hexenoate was identified as one of the initial ester compounds. mdpi.compreprints.org Researchers observed that the concentration of this ester, along with a few others, decreased during the fermentation process. mdpi.compreprints.org This suggests that microbial metabolic pathways alter its presence, affecting the final flavor profile of the fermented juice. mdpi.compreprints.org

Identification in Roasted Coffee

While a wide array of volatile compounds are identified in coffee, direct evidence for methyl 3-hexenoate is limited. However, its saturated counterpart, methyl hexanoate (B1226103), has been identified in roasted coffee beans. foodb.canih.govchemicalbook.com This compound is noted for its pineapple-like and sweet aroma, contributing to the complex flavor profile of coffee brews. nih.gov Research into Brazilian Arabica coffee has specifically identified a related compound, (E)-4-Methyl-3-hexenoic acid, which is noted for producing a sweaty odor. researchgate.net The formation of various esters in coffee is a result of complex chemical reactions, including the Maillard reaction and fermentation processes that occur during coffee production. nih.govresearchgate.net

Contribution to Aroma Profiles in Wines and Apple Brandy

In the realm of alcoholic beverages, various esters contribute significantly to the final aroma profile. In wines, the related compound ethyl (Z)-3-hexenoate has been identified, contributing to the fruity and green notes. unirioja.estandfonline.comthegoodscentscompany.com The saturated ester, methyl hexanoate, is also found in wines and is explicitly listed as a component of apple brandy, where it imparts a fruity, pineapple-like aroma. foodb.cachemicalbook.comchemicalbook.com The presence of these esters is crucial for the development of the characteristic bouquets of these beverages. For instance, in wolfberry wine, ethyl 3-hexenoate is among the many esters that define its aroma. tandfonline.com

Biochemical Pathways and Precursors

The formation of methyl 3-hexenoate in nature is primarily linked to the metabolism of larger biomolecules, specifically fatty acids and amino acids.

Derivation from Fatty Acid Metabolism

Methyl 3-hexenoate is classified as a fatty acid methyl ester, indicating its origin from fatty acid metabolism. hmdb.ca The general biosynthetic pathway involves the esterification of a fatty acid (in this case, 3-hexenoic acid) with methanol (B129727). The biosynthesis of the closely related methyl hexanoate in the night-blooming water lily Victoria cruziana has been shown to be catalyzed by SABATH methyltransferase enzymes, which utilize hexanoic acid as a substrate. nih.gov This provides a model for how methyl 3-hexenoate could be synthesized, with the precursor being 3-hexenoic acid, an unsaturated fatty acid. These fatty acids are often products of the breakdown of more complex lipids.

Role of Amino Acid Catabolism (e.g., Leucine (B10760876), Isoleucine) in Ester Formation

The catabolism of amino acids, particularly branched-chain amino acids (BCAAs) like leucine and isoleucine, is a significant source of precursor molecules for ester synthesis in many fermented foods and beverages. This process, often referred to as the Ehrlich pathway, involves the transamination and decarboxylation of amino acids to form fusel alcohols. researchgate.netnih.gov These alcohols can then be esterified with acyl-CoAs, which are derived from fatty acid or amino acid metabolism, to form a variety of esters. ashs.org

Data Tables

Table 1: Natural Occurrence of Methyl 3-Hexenoate and Related Compounds

| Food/Beverage | Compound Identified | Note | Source(s) |

| Roasted Coffee | Methyl hexanoate | Saturated analogue | foodb.canih.govchemicalbook.com |

| (E)-4-Methyl-3-hexenoic acid | Related unsaturated acid | researchgate.net | |

| Wine | Ethyl (Z)-3-hexenoate | Ethyl ester analogue | unirioja.estandfonline.com |

| Methyl hexanoate | Saturated analogue | foodb.cachemicalbook.comunirioja.es | |

| Apple Brandy | Methyl hexanoate | Saturated analogue | foodb.cachemicalbook.comchemicalbook.com |

| Cheese | Methyl hexanoate | Saturated analogue | foodb.cachemicalbook.comwikipedia.org |

| Rye Bread | Methyl hexanoate | Saturated analogue | foodb.cachemicalbook.comthegoodscentscompany.com |

Table 2: Biosynthetic Pathways and Precursors

| Pathway | Precursors | Intermediate Products | Final Product (Example) | Source(s) |

| Fatty Acid Metabolism | Complex Lipids | 3-Hexenoic Acid, Methanol | Methyl 3-hexenoate | hmdb.canih.gov |

| Amino Acid Catabolism (Ehrlich Pathway) | Leucine, Isoleucine | Fusel Alcohols, Acyl-CoAs | Various Esters | researchgate.netnih.govmdpi.comfrontiersin.org |

Compound Names

Environmental Influence on Biosynthesis (e.g., Drought Stress)

Environmental stressors, particularly drought, have a marked impact on the metabolic processes of plants, often leading to alterations in the profile of volatile organic compounds (VOCs) they produce. nih.govresearchgate.net Plants under drought stress may accumulate higher concentrations of certain secondary metabolites as an adaptive response. researchgate.net This phenomenon is a key aspect of plant tolerance to environmental challenges. taylorfrancis.comnih.gov

Studies have demonstrated that drought stress can significantly affect the biosynthesis and accumulation of metabolites in the leaves of plants like the tea plant (Camellia sinensis). nih.govresearchgate.net While moderate drought can sometimes enhance the flavor profile of tea by balancing specific metabolites, it also influences the formation of aromatic compounds. nih.gov Research on broomcorn millet under drought conditions showed significant changes in the levels of various fatty acids, including a reduction in methyl hexanoate. mdpi.com In other tea plant studies, drought stress led to an increase in certain VOCs, such as ketones and terpenes, while causing a decrease in others, including some esters. nih.gov

The underlying mechanism involves the plant's response to water deficit, which triggers changes in various physiological and metabolic processes, including those related to fatty acid biosynthesis and degradation. nih.govmdpi.com For instance, to cope with drought, tea plants may synthesize medium-chain volatile fatty acid derivatives and unsaturated fatty acids to maintain cellular osmotic pressure and physiological function. nih.gov While direct studies on the effect of drought on methyl 3-hexenoate are specific, the general findings indicate that water stress significantly remodels the metabolic pathways responsible for the production of esters and other volatile compounds in plants. frontiersin.org

Formation in Biological Secretions

The formation of specific volatile compounds in human biological secretions is a complex process, primarily associated with the microbial activity on odorless precursors secreted by glands in the skin. The axillary (underarm) region is a primary site for the generation of characteristic body odor, where secretions from apocrine, eccrine, and sebaceous glands are metabolized by the skin microbiome. oup.combiorxiv.org

Role in Human Axillary Odor and Microbial Conversion

The characteristic scent of human axillary odor is largely attributed to a mixture of volatile organic compounds, with C6 to C11 branched and unsaturated aliphatic acids being major contributors. biorxiv.orgresearchgate.net A key compound identified in this context is (E)-3-methyl-2-hexenoic acid, which is recognized as a principal component of underarm odor, particularly in Caucasian and some Asian populations. oup.comchimia.chwikipedia.org This acid is not secreted in its volatile, odorous form. Instead, odorless, water-soluble precursors are secreted from the apocrine glands. researchgate.netnih.gov

The conversion of these non-volatile precursors into odorous fatty acids is carried out by the cutaneous microflora. researchgate.netmdpi.com Specifically, bacteria from the Corynebacterium genus are instrumental in this process. mdpi.comresearchgate.net These bacteria produce enzymes, such as N-acylglutamine aminoacylases, that cleave the odorless precursors, which are glutamine conjugates of the fatty acids. chimia.chmdpi.com This enzymatic action releases the volatile and odorous compounds like 3-methyl-2-hexenoic acid. chimia.chnih.gov

Interestingly, the methyl ester, this compound (specifically, a mixture of methyl esters of 3-methyl-2-hexenoic acid), possesses a pleasant, fruity odor, in stark contrast to the sweaty smell of its corresponding acid. researchgate.net This structural and perceptual relationship has been utilized in studies of olfaction, demonstrating that adaptation to the pleasant-smelling ester can reduce the perceived intensity of the malodorous acid. researchgate.net

Table 1: Microbial Conversion Leading to Axillary Odor

| Precursor Type | Secreting Gland | Key Microorganism | Resulting Compound |

| Glutamine Conjugates | Apocrine Glands | Corynebacterium species | (E)-3-methyl-2-hexenoic acid |

| Water-soluble precursors | Apocrine Glands | Cutaneous lipophilic corynebacterium | (E)- and (Z)-3-methyl-2-hexenoic acid |

Liberation from Odor-Binding Proteins

Once secreted, the precursors to malodorous compounds must be released to become volatile. The primary mechanism for the liberation of volatile fatty acids like 3-methyl-2-hexenoic acid is the enzymatic cleavage of their glutamine conjugates by bacteria, as detailed previously. chimia.chmdpi.com

In addition to being stored as conjugates, there is evidence that the volatile fatty acids themselves can be associated with proteins in axillary secretions. It has been reported that (E)-3-methyl-2-hexenoic acid is found non-covalently associated with apolipoprotein D, which is a major protein present in axillary secretions. chimia.ch This protein-acid complex could function as a carrier, binding the volatile acid and modulating its release into the air. The concept of odorant-binding proteins (OBPs) is well-established in insects, where they transport odor molecules through the fluid surrounding olfactory neurons. nih.govfrontiersin.orgplos.org In humans, proteins like apolipoprotein D may serve a similar function, acting as a reservoir for odorants and influencing the temporal release and perception of body odor.

Table 2: Liberation of Axillary Odorants from Precursors

| Precursor/Carrier | Liberation Mechanism | Liberated Compound |

| Glutamine Conjugates | Enzymatic cleavage by bacterial aminoacylase | Odorant acids (e.g., 3-methyl-2-hexenoic acid) |

| Apolipoprotein D Complex | Non-covalent dissociation | (E)-3-methyl-2-hexenoic acid |

Advanced Analytical Methodologies for Characterization and Quantification

Olfactometry-Coupled Techniques

While instrumental detectors provide chemical data, they cannot describe the sensory perception of a compound. Olfactometry-coupled techniques bridge this gap by using the human nose as a highly sensitive and specific detector for odor-active compounds.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify which of the many volatile compounds separated by a GC are responsible for an aroma. mdpi.com In a GC-O system, the column effluent is split, with one portion directed to a standard detector (like MS or a Flame Ionization Detector, FID) and the other to a sniffing port. A trained panelist or analyst sniffs the eluting compounds and records the time, duration, and description of any detected odors. mdpi.com

By correlating the timing of the odor event with the chromatographic peak from the instrumental detector, the specific compound causing the aroma can be identified. This is essential for understanding the sensory contribution of compounds like 3-Hexenoic acid, methyl ester, which may be present at concentrations below the MS detection limit but above the human odor threshold.

Studies on complex aromas in coffee, hops, and various teas have extensively used GC-O to pinpoint key odorants. researchgate.netglsciences.eumdpi.com For instance, research on hop volatile oil identified methyl (E)-4-methyl-3-hexenoate as contributing a "sweaty/malodor in laundry/fruity" note. glsciences.eu This highlights the critical role of GC-O in determining the sensory relevance of specific esters within a complex aroma profile, a role for which it would be equally suited in studies involving this compound.

Aroma Extract Dilution Analysis (AEDA) for Odor Activity Evaluation

This methodology has been applied to identify key odorants in a wide variety of matrices. For instance, in a study on moso bamboo leaf, ethyl (Z)-3-hexenoate, a closely related ester, was identified as a key odor-active compound with a high FD factor of ≥27. nih.gov In research on hop volatile oil, a combination of AEDA and other techniques identified methyl (E)-4-methyl-3-hexenoate, a structural isomer of the target compound, as possessing a "sweaty/malodor in laundry/fruity" aroma. researchgate.net Similarly, (E)-4-methyl-3-hexenoic acid and its methyl ester were identified as important sweaty-odor-producing compounds in other studies. researchgate.net

These analyses demonstrate the utility of AEDA in pinpointing the specific sensory contribution of compounds like this compound, even when they are part of a complex volatile mixture. The technique effectively screens out non-odor-active compounds, focusing analytical efforts on the most sensorially relevant molecules. scribd.com

| Compound | Reported Odor Descriptor | Source Matrix | FD Factor | Reference |

|---|---|---|---|---|

| Ethyl (Z)-3-hexenoate | Not specified | Moso bamboo leaf | ≥27 | nih.gov |

| Methyl (E)-4-methyl-3-hexenoate | Sweaty/malodor in laundry/fruity | Hop volatile oil | Not specified | |

| (E)-4-Methyl-3-hexenoic acid | Sweaty | Yuzu, Coffee | Not specified | researchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecule's carbon framework, functional groups, and bonding environments.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 13C CP/MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. Both ¹H and ¹³C NMR provide information on the connectivity and chemical environment of atoms. For this compound, NMR can confirm the presence of the methyl ester group, the alkyl chain, and the position and stereochemistry of the double bond.

Solid-state ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is a specialized NMR technique used for the analysis of solid or semi-solid materials. agriculturejournals.cznih.gov It is particularly valuable for studying samples that are insoluble or would otherwise be difficult to analyze in a liquid state, such as compounds adsorbed onto a surface. nih.gov This method overcomes issues like broad spectral lines found in solid samples by spinning the sample at a "magic angle" relative to the magnetic field, resulting in higher resolution spectra. agriculturejournals.czmdpi.com

While specific ¹³C CP/MAS NMR data for this compound is not widely published, liquid-state NMR data for its isomers are available and provide a basis for its characterization.

| Nucleus | Technique | Chemical Shift (δ) / ppm | Reference |

|---|---|---|---|

| ¹H NMR | Predicted (800 MHz, D₂O) | 5.59, 5.48, 3.63, 3.03, 2.02, 0.94 | |

| ¹³C NMR | Experimental (Bruker WM-360) | Data available in spectral databases | nih.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Adsorption Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify functional groups in a molecule. upi.edunih.gov It measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. researchgate.netresearchgate.net For an ester like this compound, key characteristic absorptions include the C=O stretching vibration of the carbonyl group and the C-O stretching vibrations. docbrown.info

FT-IR is particularly powerful for studying the adsorption of molecules onto surfaces. researchgate.net By comparing the spectrum of the adsorbed molecule to its spectrum in the gas or liquid phase, one can deduce the nature of the interaction with the surface. For example, a shift in the C=O stretching frequency can indicate that the carbonyl oxygen is involved in hydrogen bonding or coordination with the surface material. nih.gov

A study on the adsorption of methyl n-hexanoate (the saturated analog) on H-ZSM-5 zeolite provides a relevant example. researchgate.net FT-IR difference spectra were used to monitor the changes over time as the ester adsorbed onto the zeolite surface, revealing insights into the reaction mechanisms at play. researchgate.net For this compound, one would expect to observe characteristic bands that confirm its molecular structure and can be monitored during adsorption processes.

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (alkenyl) | Stretch | 3100 - 3010 | libretexts.org |

| C-H (aliphatic) | Stretch | 3000 - 2850 | libretexts.org |

| C=O (ester) | Stretch | 1750 - 1735 | docbrown.infolibretexts.org |

| C=C (alkene) | Stretch | 1680 - 1640 | libretexts.org |

| C-O (ester) | Stretch | 1300 - 1000 | libretexts.org |

Methodologies for Isomer Separation and Stereochemical Analysis

The compound this compound exists as two geometric isomers: (Z) (or cis) and (E) (or trans). These isomers can have different physical, chemical, and sensory properties. Therefore, their separation and stereochemical analysis are crucial.

Various chromatographic techniques are employed for the separation of these isomers. High-performance liquid chromatography (HPLC), particularly with columns containing silver nitrate-coated silica (B1680970) gel, has been reported for separating (E) and (Z) isomers of related compounds. google.com The silver ions interact differently with the π-electrons of the double bonds in the two isomers, allowing for their separation. However, this method can be challenging to implement on an industrial scale. google.com Gas chromatography (GC) is also widely used, often with columns of different polarity, to separate geometric isomers. researchgate.net

Once separated, the stereochemistry of each isomer must be confirmed. NMR spectroscopy is a primary tool for this purpose. The coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum are typically different for cis and trans isomers. Furthermore, the chemical shifts of the carbons adjacent to the double bond in the ¹³C NMR spectrum can also be used to assign the stereochemistry. rsc.org In some cases, derivatization of the molecule, for example by creating mandelate (B1228975) esters, can be used to determine enantiomeric purity via NMR for chiral analogs. orgsyn.org GC-MS analysis, by comparing retention times and mass spectra with those of pure, synthesized standards, is also a standard method for confirming the identity and purity of separated isomers. researchgate.net

Biological Interactions and Chemoreception Studies

Olfactory Perception and Structure-Activity Relationships

The perception of an odor is a complex process that begins with the interaction between an odorant molecule and olfactory receptors in the nasal cavity. The structural features of a molecule, such as its shape, size, and functional groups, are critical determinants of its scent.

The sense of smell is mediated by olfactory receptor neurons (ORNs), each of which typically expresses one type of olfactory receptor (OR). nih.gov The perception of a specific odor does not rely on the activation of a single OR; instead, it arises from a combinatorial code where a single odorant molecule can activate multiple different ORs, and a single OR can be activated by multiple different odorants. google.comgoogle.com The specific pattern of activated ORs creates a unique neural signature that is transmitted to the brain and interpreted as a distinct smell. nih.govgoogle.com The concentration of an odorant can also dramatically affect its perceived profile, as higher concentrations may recruit additional ORs, leading to a different set of activated receptors and thus a varied odor perception. google.comgoogle.com

Odorant binding to a receptor is thought to occur within a pocket formed by the receptor's transmembrane domains, primarily through hydrophobic and van der Waals interactions. nih.gov For esters like methyl 3-hexenoate, the size and shape of the molecule, determined by its carbon chain and the position of the double bond, are crucial for how it fits into the binding pockets of various ORs.

Studies in Drosophila melanogaster have provided insights into how related esters are perceived. For instance, olfactory neurons housing the Or22a/b receptors respond to methyl esters, while Or47a neurons show responses to methyl hexanoate (B1226103), a structurally similar saturated ester. unil.chnih.gov This suggests that specific receptors have evolved to recognize the structural motifs present in these types of molecules. The response of an olfactory receptor cell initiates a signaling cascade, often involving G-proteins and the production of cyclic AMP (cAMP), which ultimately leads to the generation of a nerve impulse. google.com

Cross-adaptation, the phenomenon where exposure to one odorant reduces sensitivity to a different odorant, is a valuable tool for probing the overlap in olfactory sensory channels. nih.govresearchgate.net Studies have extensively investigated the cross-adaptation between sweaty-smelling carboxylic acids and their structurally similar, yet perceptually distinct, fruity-smelling esters. nih.govresearchgate.net

Research has shown that adaptation to the pleasant-smelling ethyl or methyl esters of 3-methyl-2-hexenoic acid can significantly reduce the perceived intensity of the sweaty-smelling 3-methyl-2-hexenoic acid (3M2H) itself. nih.govresearchgate.net This effect is often asymmetric; for example, adaptation to the ethyl ester of 3M2H reduced the perceived intensity of the acid, but adaptation to the acid did not significantly affect the perception of the ester. nih.gov This suggests that while these compounds share common sensory channels, the nature of the interaction is complex. nih.gov

The degree of cross-adaptation appears to be influenced by the degree of structural similarity. Differences in the shape and size of the hydrophobic parts of the molecules, rather than their charge distribution, may be the determining factors. nih.gov For instance, the ethyl esters of homologous acids with different chain lengths (3-methyl-2-pentenoic acid and 3-methyl-2-octenoic acid) did not produce significant cross-adaptation with 3M2H, indicating that subtle changes in molecular structure can alter which sensory channels are shared. nih.gov These findings provide strong evidence that structural similarity, even in the absence of perceptual similarity, can drive cross-adaptation, likely due to interactions at the olfactory receptor level. researchgate.net

Table 1: Summary of Cross-Adaptation Studies with Structurally Related Compounds This table is interactive. You can sort and filter the data.

| Adapting Compound | Test Compound | Result of Cross-Adaptation | Asymmetric Effect | Reference |

|---|---|---|---|---|

| Ethyl ester of 3-methyl-2-hexenoic acid (EE3M2H) | 3-methyl-2-hexenoic acid (3M2H) | Significant reduction in perceived intensity of 3M2H. | Yes; adaptation to 3M2H did not significantly affect EE3M2H perception. | nih.gov |

| Methyl esters of 3-methyl-2-hexenoic acid (ME3M2H) | 3-methyl-2-hexenoic acid (3M2H) | Significant reduction in perceived intensity of 3M2H. | Not specified | researchgate.net |

| Ethyl ester of 3-methyl-2-pentenoic acid (EE3M2P) | 3-methyl-2-hexenoic acid (3M2H) | No significant cross-adaptation. | Not applicable | nih.gov |

Biological Roles Beyond Odor and Flavor

As a fatty acid methyl ester, methyl 3-hexenoate is classified within a group of molecules that have fundamental roles in biology beyond sensory perception. foodb.cahmdb.ca These roles are tied to the metabolism and structural functions of lipids in living organisms.

Fatty acid esters are integral to lipid metabolism and transport. foodb.ca Compounds like methyl 3-hexenoate are derivatives of fatty acids, which are the building blocks of more complex lipids and also serve as a major form of energy storage. While specific studies on the metabolic fate of methyl 3-hexenoate are limited, related fatty acid methyl esters are known to be involved in fatty acid metabolism pathways. foodb.cahmdb.ca These molecules can be processed by cells, with the fatty acid component being released for use in either energy production through beta-oxidation or for synthesis of other essential lipids.

Lipids and their derivatives are crucial components of cell membranes and are involved in cellular signaling. Fatty acid esters can influence the physical properties of the cell membrane. foodb.ca By intercalating into the lipid bilayer, these molecules can affect membrane fluidity and stability. foodb.canih.gov This physical interaction with the membrane is a potential mechanism for a role as a membrane stabilizer. foodb.cafoodb.ca Furthermore, alterations in the lipid environment of the membrane can influence the function of embedded receptor proteins and signaling complexes, suggesting a potential, indirect role in cellular signaling pathways. nih.govcornell.edu

One of the primary functions of fatty acids in organisms is to serve as a nutrient and a source of energy. foodb.ca Fatty acid esters, such as methyl hexanoate and methyl (Z)-3-hexenoate, are recognized as potential energy sources. hmdb.cafoodb.ca Through enzymatic hydrolysis, the ester bond can be cleaved, releasing the fatty acid (in this case, 3-hexenoic acid) and methanol (B129727). The fatty acid can then enter metabolic pathways to be broken down, yielding significant amounts of ATP, the cell's primary energy currency. This makes such compounds a form of stored energy that can be readily utilized by cells. foodb.ca

Environmental Fate and Degradation Pathways of Methyl 3 Hexenoate

Biodegradation in Environmental Compartments

Biodegradation is a primary pathway for the environmental degradation of methyl 3-hexenoate. As a fatty acid ester, it can serve as a carbon source for a variety of microorganisms. thegoodscentscompany.com

Table 1: Predicted Biodegradation of Methyl (Z)-3-Hexenoate This table is interactive. Click on the headers to sort the data.

| Model | Prediction/Result | Interpretation |

|---|---|---|

| Ready Biodegradability Prediction | Yes | The substance is predicted to biodegrade rapidly under standard test conditions. thegoodscentscompany.com |

| Primary Survey Model | Days-Weeks | Predicts the timeframe for the initial breakdown of the molecule. regulations.gov |

| Ultimate Survey Model | Weeks | Predicts the timeframe for complete degradation to CO2, water, and biomass. regulations.gov |

| MITI Linear Model Probability | 0.7866 | A quantitative score supporting the likelihood of biodegradation. thegoodscentscompany.com |

| MITI Non-Linear Model Probability | 0.9026 | A quantitative score supporting the likelihood of biodegradation. thegoodscentscompany.com |

In aquatic systems, methyl 3-hexenoate is also expected to be removed primarily through biodegradation. Its classification as "readily biodegradable" implies that it will be broken down by microbial action in water. thegoodscentscompany.comecetoc.org For substances that are readily biodegradable, a default half-life of 15 days in freshwater is often used as a conservative value in environmental modeling; however, the median half-life for such chemicals is typically much lower, in the range of 1.95 to 11.4 days. ecetoc.org Given its structure as a simple fatty acid ester, persistence in aqueous environments is considered unlikely. researchgate.net The initial step in its degradation is the hydrolysis of the ester bond to form 3-hexenoic acid and methanol (B129727), which are then further metabolized by microorganisms.

Atmospheric Degradation Processes

Once volatilized into the atmosphere, the environmental persistence of methyl 3-hexenoate is limited by chemical reactions with naturally occurring oxidants.

The most significant atmospheric degradation process for methyl 3-hexenoate is indirect photodegradation, initiated by reaction with hydroxyl (•OH) radicals. thegoodscentscompany.com These highly reactive radicals are ubiquitous in the troposphere and react rapidly with organic molecules containing double bonds and abstractable hydrogen atoms. nih.gov The reaction with •OH radicals is the primary determinant of the atmospheric lifetime of methyl 3-hexenoate.

Table 2: Predicted Atmospheric Oxidation of Methyl (Z)-3-Hexenoate by Hydroxyl Radicals This table is interactive. Click on the headers to sort the data.

| Parameter | Predicted Value | Unit |

|---|---|---|

| Overall •OH Rate Constant | 58.0084 x 10⁻¹² | cm³/molecule-sec |

| Atmospheric Half-Life¹ | 2.213 | Hours |

¹Calculated assuming a 12-hour day and an average •OH radical concentration of 1.5 x 10⁶ radicals/cm³. thegoodscentscompany.com

Environmental Partitioning and Distribution Dynamics

The way methyl 3-hexenoate distributes itself in the environment is dictated by its physical and chemical properties, which influence its tendency to adhere to solids or remain in water.

The potential for methyl 3-hexenoate to adsorb to soil and sediment is evaluated using the soil adsorption coefficient (Koc), which measures the partitioning of a chemical between organic carbon in soil/sediment and water. A low Koc value indicates a low affinity for sorption and high mobility in soil, whereas a high Koc suggests strong binding and low mobility.

EPI Suite's™ KOCWIN model predicts a low to moderate soil adsorption coefficient for methyl 3-hexenoate. thegoodscentscompany.com The value derived from the molecular connectivity index (MCI) method, which is often preferred, suggests low sorption potential. thegoodscentscompany.com This indicates that methyl 3-hexenoate has a relatively high potential for mobility in soil and is less likely to be strongly bound to soil and sediment particles. thegoodscentscompany.comresearchgate.net Consequently, leaching into groundwater could be a relevant transport process, although this is mitigated by its rapid biodegradation. thegoodscentscompany.comecetoc.org

Table 3: Predicted Soil Adsorption Coefficient (Koc) for Methyl (Z)-3-Hexenoate This table is interactive. Click on the headers to sort the data.

| Estimation Method | Log Koc | Koc (L/kg) | Mobility Potential |

|---|---|---|---|

| MCI Method | 1.549 | 35.37 | High to Moderate |

| Kow Method | 2.032 | 107.7 | Moderate |

Data sourced from EPI Suite™ KOCWIN v2.00. thegoodscentscompany.com

Distribution in Water Phases

The distribution of methyl 3-hexenoate in aquatic environments is largely governed by its water solubility. Reports on its solubility vary, with some sources describing it as "slightly soluble in water". nih.govfao.org Other data provide a more specific estimated water solubility of 1439 mg/L at 25 °C. thegoodscentscompany.comhmdb.ca This degree of solubility suggests that methyl 3-hexenoate is likely to be mobile within the environment. fishersci.com

Once in the water, the primary mechanism for the breakdown of fatty acid methyl esters like methyl 3-hexenoate is biological degradation. epa.gov While these esters are stable at a neutral pH, they can undergo hydrolysis under acidic or alkaline conditions, breaking down into the corresponding acid and methanol. epa.gov However, photolysis, or breakdown by sunlight, is not considered a significant degradation pathway for this class of compounds in water. epa.gov

General information on fatty acid methyl esters suggests they may partition to soil or sediment due to their insolubility epa.gov; however, the specific solubility data for methyl 3-hexenoate indicates a greater potential for it to remain within the water column. thegoodscentscompany.comhmdb.cafishersci.com

Table 1: Physicochemical Properties of Methyl 3-Hexenoate Relevant to Water Distribution

| Property | Value | Source(s) |

|---|---|---|

| Water Solubility | 1439 mg/L @ 25 °C (estimated) | thegoodscentscompany.comhmdb.ca |

| Octanol-Water Partition Coefficient (logP) | 2.316 (estimated) | thegoodscentscompany.com |

| Mobility in Environment | Likely to be mobile due to water solubility | fishersci.com |

Bioaccumulation Potential in Aquatic Organisms

The potential for a chemical to accumulate in aquatic organisms is a critical aspect of its environmental risk profile. For methyl 3-hexenoate, direct experimental data on bioaccumulation is limited, with some safety data sheets noting "No information available". fishersci.com However, an assessment can be made based on its physicochemical properties and data from analogous compounds.

The octanol-water partition coefficient (log K_ow_ or logP) is a key indicator of bioaccumulation potential. A logP value of 2.316 has been estimated for methyl 3-hexenoate. thegoodscentscompany.com Generally, substances with a log K_ow_ value of less than 3 are considered to have a low potential for bioaccumulation. For a closely related compound, methyl hexanoate (B1226103), a log K_ow_ of 2.34 has been reported, and it is not expected to bioaccumulate. sigmaaldrich.comeuropa.eu

Broader studies on fatty acid methyl esters suggest that while they have the potential to be taken up by fish, significant bioconcentration is not anticipated to be a major environmental issue. epa.gov This is largely attributed to the fact that these compounds are readily metabolized by organisms. epa.gov Research on similar ester compounds has shown that they are rapidly metabolized in fish, with observed bioconcentration factor (BCF) values ranging from a low 1 to 70, supporting the argument for rapid breakdown even for substances with higher log K_ow_ values. europa.eu Therefore, based on the available data, the bioaccumulation potential of methyl 3-hexenoate in aquatic organisms is considered to be low.

Table 2: Bioaccumulation Indicators for Methyl 3-Hexenoate and Related Compounds

| Compound | Parameter | Value | Implication | Source(s) |

|---|---|---|---|---|

| Methyl 3-hexenoate | logP (estimated) | 2.316 | Low bioaccumulation potential | thegoodscentscompany.com |

| Methyl hexanoate | log K_ow_ | 2.34 | Not expected to bioaccumulate | sigmaaldrich.comeuropa.eu |

| Similar Ester Compounds | Bioconcentration Factor (BCF) in fish | 1 - 70 | Low bioaccumulation due to rapid metabolism | europa.eu |